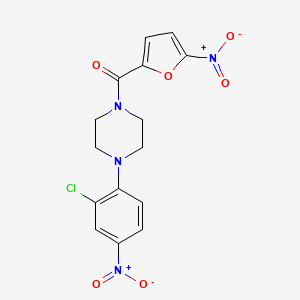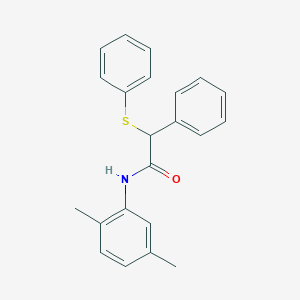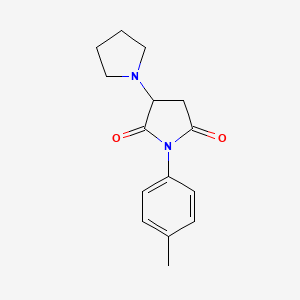
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine, also known as CNFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.
Wirkmechanismus
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine inhibits PKC by binding to its regulatory domain, preventing its activation by diacylglycerol and calcium ions. This leads to the inhibition of downstream signaling pathways that are regulated by PKC. 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been shown to be a selective inhibitor of PKC and does not inhibit other kinases.
Biochemical and Physiological Effects:
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been shown to have various biochemical and physiological effects in different cell types. It has been reported to induce apoptosis in cancer cells by inhibiting the activity of PKC. 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has also been shown to inhibit the proliferation of smooth muscle cells and reduce the production of extracellular matrix proteins. In addition, 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine in lab experiments is its potency and selectivity for PKC. It allows for the specific inhibition of PKC without affecting other kinases. Another advantage is that 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine is a reversible inhibitor of PKC, which allows for the study of the downstream effects of PKC inhibition. However, one of the limitations of using 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine is its potential toxicity, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine in scientific research. One potential direction is the development of more potent and selective inhibitors of PKC based on the structure of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine. Another direction is the investigation of the role of PKC in different disease states, such as cancer and cardiovascular disease. Furthermore, the use of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine in combination with other inhibitors may provide insights into the complex signaling pathways regulated by PKC. Overall, 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine is a valuable tool compound for the study of PKC and its downstream effects in various cellular processes.
Synthesemethoden
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine involves the reaction of 2-chloro-4-nitroaniline with 5-nitro-2-furoic acid in the presence of thionyl chloride and N-methylmorpholine. The resulting product is then reacted with piperazine to obtain 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine. The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been well-established and has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been widely used as a tool compound in scientific research to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell proliferation, differentiation, apoptosis, and signal transduction. 1-(2-chloro-4-nitrophenyl)-4-(5-nitro-2-furoyl)piperazine has been shown to inhibit the activity of PKC in a dose-dependent manner and has been used to investigate the downstream effects of PKC inhibition.
Eigenschaften
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O6/c16-11-9-10(19(22)23)1-2-12(11)17-5-7-18(8-6-17)15(21)13-3-4-14(26-13)20(24)25/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFNJNCJLRMGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387095 |
Source


|
| Record name | STK259438 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl](5-nitrofuran-2-yl)methanone | |
CAS RN |
6015-86-7 |
Source


|
| Record name | STK259438 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)

![1-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5129900.png)
![ethyl 1-benzyl-5-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5129901.png)
![9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5129913.png)
![1-{4-[4-(4-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5129917.png)


![3-({4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5129941.png)
![ethyl [5-(4-methoxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5129949.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-(2,4,5-trimethoxybenzyl)methanamine](/img/structure/B5129959.png)
![4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5129973.png)